2-Thiocytosine

Overview

Description

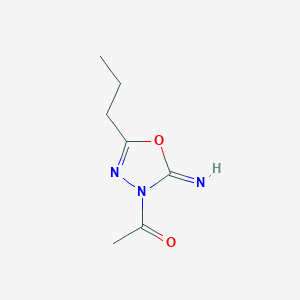

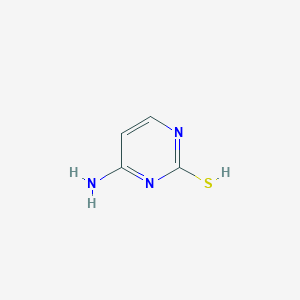

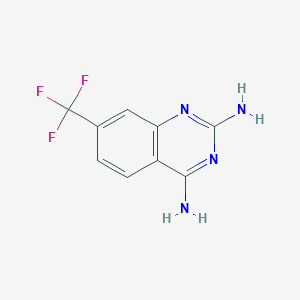

2-Thiocytosine is a sulfur-containing analog of cytosine, a nucleobase found in DNA and RNA. It is structurally similar to cytosine but with a sulfur atom replacing the oxygen atom at the 2-position. This modification imparts unique chemical and biological properties to this compound, making it an important compound in various scientific research fields .

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-mercaptopyrimidine, also known as 2-Thiocytosine, is the enzyme iodothyronine 5’-deiodinase . This enzyme is responsible for the 5’-deiodination of thyroxine in human liver cells .

Mode of Action

4-Amino-2-mercaptopyrimidine interacts with its target by inhibiting the action of iodothyronine 5’-deiodinase . This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes involving thyroxine .

Biochemical Pathways

It is known that the compound plays a role in the reactions involved in hole transfer (ht) in x-irradiated doped cytosine monohydrate

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and water , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 4-Amino-2-mercaptopyrimidine’s action are largely dependent on its inhibition of iodothyronine 5’-deiodinase . By inhibiting this enzyme, the compound can disrupt the normal metabolic processes involving thyroxine, potentially leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-mercaptopyrimidine. For instance, the presence of mixed this compound-CTAB and this compound-SDS adsorption layers affects the mechanism and kinetics of Bi (III) ions electro-reduction process in chlorate (VII)

Biochemical Analysis

Biochemical Properties

4-Amino-2-mercaptopyrimidine plays a significant role in biochemical reactions. It has been used to investigate the reactions involved in hole transfer (HT) in X-irradiated doped cytosine monohydrate . The compound interacts with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

The cellular effects of 4-Amino-2-mercaptopyrimidine are complex and multifaceted. It has been shown to have antibacterial properties, with the ability to penetrate bacterial cell envelopes more easily than conventional nanomaterials due to its ultrasmall size . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Amino-2-mercaptopyrimidine exerts its effects through various mechanisms. It has been shown to inhibit iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

4-Amino-2-mercaptopyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiocytosine can be synthesized through the reaction of thiourea with cyanoacetaldehyde. The reaction typically involves heating the reactants in an aqueous solution under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Thiocytosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-thiouracil.

Reduction: Reduction reactions can convert it back to its corresponding thiol form.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or halides are often used in substitution reactions.

Major Products:

Oxidation: 2-Thiouracil.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidines.

Scientific Research Applications

2-Thiocytosine has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of sulfur substitution in nucleobases.

Biology: It is found in bacterial tRNA and is used to investigate genetic code and protein synthesis.

Industry: It is used in the development of corrosion inhibitors and in the study of electrode processes.

Comparison with Similar Compounds

Cytosine: The natural nucleobase found in DNA and RNA.

2-Thiouracil: Another sulfur-containing analog of uracil.

2-Mercaptopyrimidine: A related compound with a mercapto group at the 2-position.

Comparison:

2-Thiocytosine vs. Cytosine: this compound has a sulfur atom instead of an oxygen atom, which significantly alters its chemical properties and biological activity.

This compound vs. 2-Thiouracil: Both compounds contain sulfur, but this compound is a cytosine analog, while 2-thiouracil is a uracil analog. This difference affects their incorporation into nucleic acids and their subsequent biological effects.

This compound vs. 2-Mercaptopyrimidine: this compound has an amino group at the 4-position, while 2-mercaptopyrimidine does not.

This compound’s unique properties make it a valuable compound for research and potential therapeutic applications. Its ability to disrupt nucleic acid processes and its incorporation into various biochemical pathways highlight its significance in both fundamental and applied sciences.

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Thiocytosine?

A1: this compound has the molecular formula C4H5N3S and a molecular weight of 127.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound. These include:

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon atoms in the molecule, including their chemical shifts and coupling constants. [, ]

- Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, helping to identify functional groups and structural features. [, ]

- UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule, providing insights into its absorption and emission properties. This technique is particularly useful for studying the effects of different solvents on the molecule's electronic structure (solvatochromism). [, ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []

- Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: Employed to study the formation and properties of radicals generated from this compound upon exposure to radiation. [, ]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH-dependent. [] Research indicates it undergoes hydrolysis reactions, particularly under acidic conditions.

Q4: How does this compound interact with metal ions?

A4: this compound exhibits a strong affinity for silver ions (Ag+), forming stable complexes. This property has been investigated for potential applications in selective silver extraction and antibacterial agents. [, , ] Studies have also explored its interactions with gold compounds, leading to the synthesis of novel gold(I) thiolate complexes with potential bactericidal activity. []

Q5: How has computational chemistry been used to study this compound?

A5: Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in:

- Tautomerism: Predicting the relative stability of different tautomeric forms of this compound in both gas and aqueous phases. [, ]

- Solvent Effects: Investigating the influence of different solvents on the electronic structure and spectroscopic properties of this compound. [, ]

- Radical Formation: Characterizing the electronic structure and properties of radicals formed from this compound upon exposure to radiation. []

- Reaction Mechanisms: Elucidating the reaction mechanisms involved in the formation and degradation of this compound. []

- Metal Complexation: Studying the structure, stability, and properties of this compound complexes with metal ions, particularly silver and gold. [, ]

Q6: How do structural modifications affect the biological activity of this compound derivatives?

A6: Research on 5-alkyl-2-thiopyrimidine nucleoside analogues, which are structural modifications of this compound, has revealed important structure-activity relationships regarding their antiviral activity:

- Sugar Moiety: The type of sugar moiety (deoxyribosyl or arabinosyl) attached to the 2-thiopyrimidine base also influenced antiviral activity. For example, 2'-deoxy-5-alkyl-2-thiocytidine analogues were more potent against HSV-1, while 2'-deoxy-5-alkyl-2-thiouridine analogues showed greater activity against VZV. []

Q7: What strategies have been explored to improve the stability and bioavailability of this compound derivatives?

A7: Several studies have investigated modifications of this compound to enhance its pharmacological properties:

- Esterification and Amidation: Synthesizing ester and amide derivatives, particularly at the 5' and 3' positions of the sugar moiety, to improve enzymatic stability and antitumor activity. []

- Phosphorylation: Creating 5'-phosphodiester derivatives to modulate reactivity with enzymes and potentially enhance antitumor activity. []

Q8: What is known about the toxicity of this compound?

A8: this compound exhibits toxicity in animal models, with effects dependent on dosage and duration of exposure. [, ] Studies in rats showed:

- Hematological Effects: Reduced red and white blood cell counts, particularly affecting lymphocytes. []

- Histopathological Changes: Evidence of cell death and reduced cellular density in the spleen, potentially linked to nuclear degeneration in the reticuloendothelial system. []

Q9: What about the toxicity of its derivatives?

A9: Research on 1-(beta-D-arabinofuranosyl)-2-thiocytosine (araSC) indicated potential toxicity in mice, manifested as weight loss, even in the presence of antitumor activity. []

Q10: Has this compound been investigated for its photochemical properties?

A10: Yes, this compound has been the subject of photochemical studies, particularly focusing on:

- Triplet State Formation and Decay: These investigations aim to understand the mechanisms involved in the formation of long-lived triplet states upon UV irradiation and their subsequent decay pathways, which are relevant to the compound's potential as a photosensitizer. [, ]

- Singlet Oxygen Generation: The efficiency of this compound and its derivatives in generating singlet oxygen, a reactive oxygen species, upon photoexcitation is crucial for its potential applications in photodynamic therapy. []

Q11: What about its role in prebiotic chemistry?

A11: this compound has been implicated in prebiotic chemistry, which explores the origins of life on Earth. Studies suggest its formation under simulated prebiotic conditions, such as those found in drying lagoons, highlighting its potential significance in the emergence of early life forms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)

![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)

![Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)-](/img/structure/B145251.png)